1-(4-Bromobenzyl)-1H-1,2,3-triazole 1-(4-Bromobenzyl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18724638
InChI: InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2
SMILES:
Molecular Formula: C9H8BrN3
Molecular Weight: 238.08 g/mol

1-(4-Bromobenzyl)-1H-1,2,3-triazole

CAS No.:

Cat. No.: VC18724638

Molecular Formula: C9H8BrN3

Molecular Weight: 238.08 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzyl)-1H-1,2,3-triazole -

Specification

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]triazole
Standard InChI InChI=1S/C9H8BrN3/c10-9-3-1-8(2-4-9)7-13-6-5-11-12-13/h1-6H,7H2
Standard InChI Key MRBDVFPAGZBPFQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1CN2C=CN=N2)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

1-(4-Bromobenzyl)-1H-1,2,3-triazole consists of a 1,2,3-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to a 4-bromobenzyl group. The bromine atom at the para position of the benzyl moiety introduces steric bulk and electron-withdrawing effects, influencing reactivity and intermolecular interactions. The IUPAC name is 1-[(4-bromophenyl)methyl]triazole, with the canonical SMILES representation C1=CC(=CC=C1CN2C=CN=N2)Br.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular formulaC₉H₈BrN₃
Molecular weight238.08 g/mol
Density1.65 g/cm³
Boiling point507.7°C at 760 mmHg
Melting point192°C
LogP (Partition coefficient)2.81 (predicted)

The compound’s planar triazole ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic substitution potential . Spectroscopic data, including IR and NMR, confirm the presence of characteristic N–H stretches (3280–3115 cm⁻¹) and aromatic proton resonances (δ 7.2–7.8 ppm) .

Synthesis and Mechanistic Insights

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient synthesis route involves CuAAC, a click chemistry reaction between 4-bromobenzyl azide and terminal alkynes. For example, 1-(4-bromobenzyl)-1H-1,2,3-triazole is synthesized by reacting 4-bromobenzyl azide with acetylene derivatives in the presence of copper(I) iodide (CuI) as a catalyst . This method achieves high regioselectivity (>98%) for the 1,4-disubstituted triazole isomer .

General Procedure:

  • Azide Preparation: 4-Bromobenzyl bromide is treated with sodium azide (NaN₃) in dimethylformamide (DMF) to yield 4-bromobenzyl azide.

  • Cycloaddition: The azide reacts with a terminal alkyne (e.g., phenylacetylene) under CuI catalysis in aqueous ethanol at 60°C for 12 hours.

  • Purification: The crude product is isolated via filtration and recrystallized from methanol .

Alternative Synthetic Routes

Biological and Pharmacological Applications

Tyrosinase Inhibition

Hybrid derivatives of 1-(4-bromobenzyl)-1H-1,2,3-triazole exhibit potent tyrosinase inhibitory activity. For instance, 2-(4-{[1-(4-bromobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-1H-benzimidazole (6h) demonstrates an IC₅₀ of 10.34 µM, comparable to kojic acid (IC₅₀ = 9.28 µM) . Kinetic studies reveal mixed-type inhibition, suggesting binding to both free enzyme and enzyme-substrate complexes .

Table 2: Inhibitory Activity of Selected Derivatives

CompoundIC₅₀ (µM)TargetReference
6h10.34Mushroom tyrosinase
Kojic acid9.28Mushroom tyrosinase

Antimicrobial Activity

The structurally related compound 1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole (BPT) shows notable antifungal and antibacterial effects. Against Fusarium wilt and Colletotrichum gloeosporioides, BPT exhibits EC₅₀ values of 29.34 µg/mL and 12.53 µg/mL, respectively . Its mechanism involves disrupting microbial cell membranes, as evidenced by fluorescence quenching studies with human immunoglobulin (HIg) and bovine hemoglobin (BHg) .

Material Science Applications

Click Chemistry Intermediates

1-(4-Bromobenzyl)-1H-1,2,3-triazole serves as a building block in polymer and dendrimer synthesis. Its terminal alkyne groups enable further functionalization via Huisgen cycloaddition, creating cross-linked networks with enhanced thermal stability .

Photophysical Properties

Quantum-chemical calculations predict a HOMO-LUMO gap of 4.2 eV, indicating potential use in optoelectronic devices. Experimental UV-vis spectra show absorption maxima at 265 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the triazole ring .

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